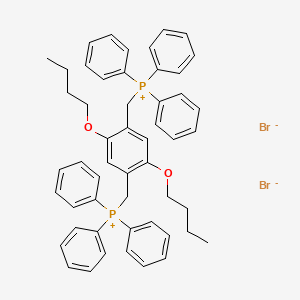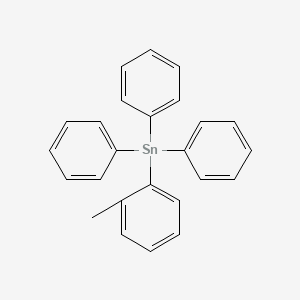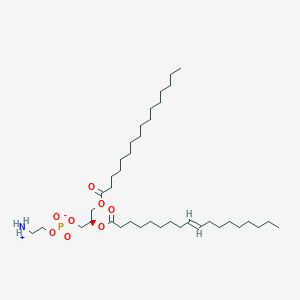
Phosphatidylethanolamines, Escherichia coli
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphatidylethanolamines are a class of phospholipids that play a crucial role in the structure and function of cell membranes. In Escherichia coli, phosphatidylethanolamines are the most abundant phospholipids, making up a significant portion of the bacterial inner membrane. These compounds are composed of a glycerol backbone linked to two fatty acid chains and a phosphoethanolamine head group. They are essential for maintaining membrane integrity and facilitating various cellular processes, including cell division and membrane fusion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphatidylethanolamines in Escherichia coli are primarily synthesized through the decarboxylation of phosphatidylserine. This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase, which is located in the inner membrane of the bacteria. The enzyme undergoes auto-cleavage for activation and utilizes a pyruvoyl moiety to form a Schiff base intermediate with phosphatidylserine .
Industrial Production Methods: Industrial production of phosphatidylethanolamines typically involves the extraction of these lipids from bacterial cultures. The process includes growing Escherichia coli in large fermentation tanks, followed by cell lysis and lipid extraction using organic solvents. The extracted lipids are then purified through various chromatographic techniques to obtain high-purity phosphatidylethanolamines .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphatidylethanolamines undergo several types of chemical reactions, including oxidation, glycation, and glycoxidation. These reactions can significantly alter the properties and functions of the phospholipids .
Common Reagents and Conditions:
Oxidation: This reaction typically involves reactive oxygen species or other oxidizing agents. It can lead to the formation of lipid peroxides and other oxidative products.
Glycation: This non-enzymatic reaction occurs between glucose and the free amino group of phosphatidylethanolamines, particularly under conditions of chronic hyperglycemia.
Glycoxidation: This is a combination of glycation and oxidation, leading to the formation of advanced glycation end products (AGEs).
Major Products Formed:
Oxidation: Lipid peroxides and aldehydes.
Glycation: Glycated phosphatidylethanolamines.
Glycoxidation: Advanced glycation end products (AGEs).
Wissenschaftliche Forschungsanwendungen
Phosphatidylethanolamines have a wide range of scientific research applications:
Wirkmechanismus
Phosphatidylethanolamines exert their effects primarily through their role in maintaining membrane structure and function. They induce negative curvature in membranes, which is crucial for processes such as membrane fusion and fission. This negative curvature is also important for the maintenance of cristae in the inner mitochondrial membrane, which increases surface area and maximizes ATP production . The molecular targets and pathways involved include interactions with various membrane proteins and enzymes that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phosphatidylethanolamines can be compared with other similar phospholipids such as phosphatidylglycerols and phosphatidylserines:
Phosphatidylglycerols: These are also major components of bacterial membranes but have a different head group structure.
Phosphatidylserines: These are precursors to phosphatidylethanolamines and are involved in signaling pathways related to apoptosis.
Phosphatidylethanolamines are unique in their ability to induce negative curvature in membranes, which is essential for various cellular processes. This property distinguishes them from other phospholipids and highlights their importance in membrane dynamics and function .
Eigenschaften
CAS-Nummer |
94581-14-3 |
|---|---|
Molekularformel |
C39H76NO8P |
Molekulargewicht |
718.0 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
InChI-Schlüssel |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


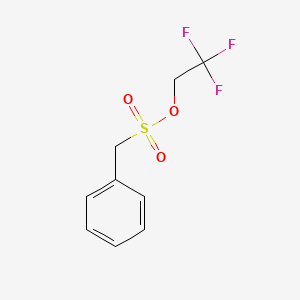


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)



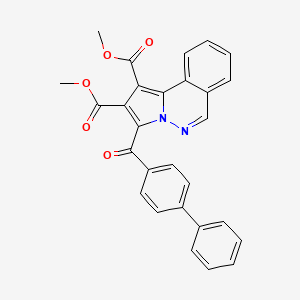
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)

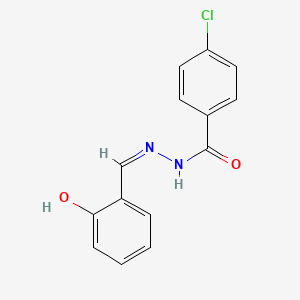
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
